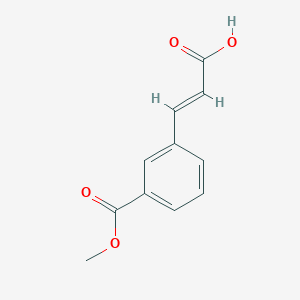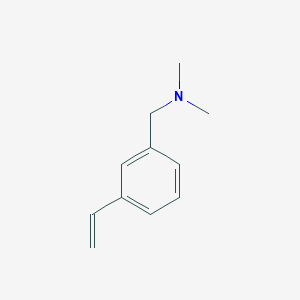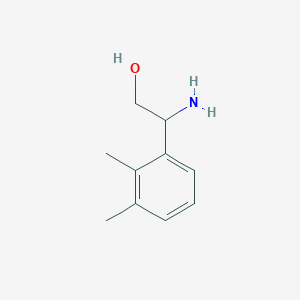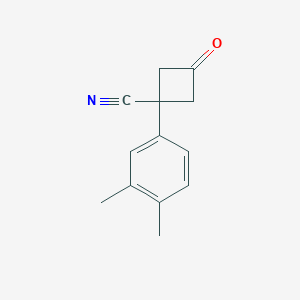
(S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine is a chiral amine compound characterized by the presence of a cyclohexyl ring with two methyl groups at the 4-position and an ethylamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine typically involves the following steps:
Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a methylation reaction to introduce the two methyl groups at the 4-position.
Reduction: The resulting 4,4-dimethylcyclohexanone is then reduced to form the corresponding alcohol.
Amination: The alcohol is converted to the amine via a reductive amination process, using reagents such as ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides are used in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biological pathways and processes. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
®-1-(4,4-Dimethylcyclohexyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
1-(4,4-Dimethylcyclohexyl)ethan-1-amine: The racemic mixture containing both enantiomers.
Cyclohexylamine: A simpler analog without the methyl groups, used in various industrial applications.
Uniqueness
(S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine is unique due to its chiral nature and the presence of the dimethylcyclohexyl group, which imparts specific steric and electronic properties. These characteristics make it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
特性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC名 |
(1S)-1-(4,4-dimethylcyclohexyl)ethanamine |
InChI |
InChI=1S/C10H21N/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9H,4-7,11H2,1-3H3/t8-/m0/s1 |
InChIキー |
HWPNUFDGVUVHSF-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](C1CCC(CC1)(C)C)N |
正規SMILES |
CC(C1CCC(CC1)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride](/img/structure/B13613886.png)
amine](/img/structure/B13613888.png)
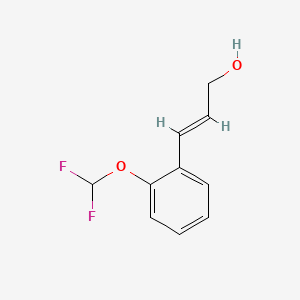
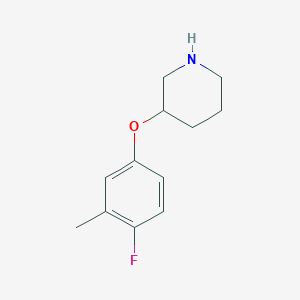

![n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine](/img/structure/B13613908.png)
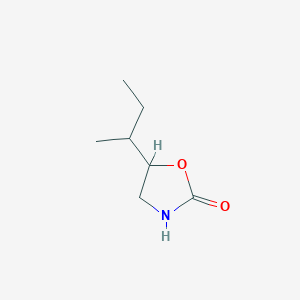
![1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13613923.png)

